Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate
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Overview
Description
Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate to prevent unwanted side reactions.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the triazole ring or the carboxylate group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced forms of the triazole ring or carboxylate group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used in the labeling of proteins for various analytical techniques.
Medicine
Drug Development:
Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The carboxylate group can participate in ionic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxamide
- Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The aminoethyl group allows for versatile chemical modifications, while the triazole ring offers strong binding interactions with various targets.
Biological Activity
Tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H16N4O4
- Molecular Weight : 256.26 g/mol
- CAS Number : 1211504-22-1
The structure includes a triazole ring, which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in drug design.
Interaction with Biological Targets
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it can interact with kinases that are crucial for cellular proliferation and differentiation .
- Antioxidant Properties : Studies indicate that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress .
Cellular Effects
The compound influences various cellular processes:
- Cell Proliferation and Apoptosis : It has been observed to induce apoptosis in certain cancer cell lines, as evidenced by morphological changes such as membrane blebbing and chromatin condensation .
- Impact on Signaling Pathways : The modulation of pathways such as MAPK/ERK has been noted, which is essential for regulating cell growth and survival .
Comparative Analysis with Similar Compounds
A comparison with other triazole derivatives reveals the unique properties of this compound:
Compound Name | Structure | Key Biological Activity |
---|---|---|
Tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate | Structure | Enzyme inhibition; Anticancer properties |
1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | Structure | Antioxidant; Cross-linking agent |
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | Structure | Antimicrobial; Potential drug delivery applications |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- A study demonstrated that this compound exhibited significant cytotoxic effects against leukemia cell lines, comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Another area of investigation has focused on the antimicrobial efficacy of this compound. Research indicates that it possesses notable activity against various bacterial strains, suggesting potential applications in treating infections .
Properties
Molecular Formula |
C9H16N4O2 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl 1-(2-aminoethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)7-6-13(5-4-10)12-11-7/h6H,4-5,10H2,1-3H3 |
InChI Key |
GPZVXILPNISSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCN |
Origin of Product |
United States |
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